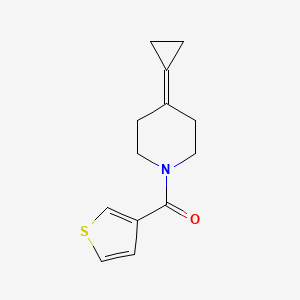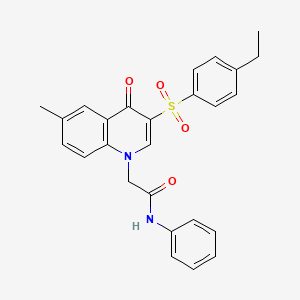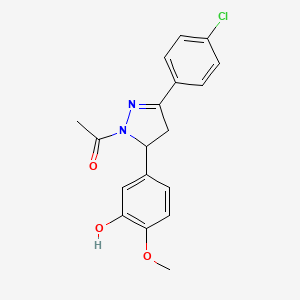
2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MTT was first introduced by Mosmann in 1983 as a simple and reliable method for measuring cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, which produces a purple formazan product that can be quantified by spectrophotometry. Since its introduction, MTT has become one of the most commonly used assays in cell biology and drug discovery research.
Wissenschaftliche Forschungsanwendungen
Cell Viability Assessment
This compound is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan . The formazan is then solubilized, and its concentration is determined by optical density .
Measurement of Dehydrogenase Enzyme Activity
The compound is used in modified methods to rapidly measure the dehydrogenase enzyme activity of lactic acid bacteria cells . With the microplate assay, many conditions and strains can be measured at the same time .
Determination of Mitochondrial Membrane Potential
In conjunction with rhodamine B, the compound is used to measure mitochondrial membrane potential . Thiazolyl Blue-formazan generated in mitochondria acts as a fluorescence quencher for rhodamine that distributes across membranes of viable cells according to membrane potential .
Growth, Toxicity, or Chemosensitivity Tests
A linear correlation between formazan production and the number of colony-forming units was demonstrated for all of the species investigated . This indicates that the assay can also be used for growth, toxicity, or chemosensitivity tests for the species that are capable of reducing tetrazolium salts .
Determination of Drug Sensitivity
The compound can be used for accurate determinations of drug sensitivity . However, a quantitative relationship must be established between cell number and MTT-formazan production for this application .
Endocytosis Studies
The compound is membrane-impermeable when incorporated into large unilamellar liposomes, and therefore it is taken up by cells via endocytosis .
Wirkmechanismus
Target of Action
The primary target of this compound is the mitochondria in cells . The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell.
Mode of Action
The compound, also known as MTT, interacts with the mitochondria in actively respiring cells . The cells convert the water-soluble MTT into an insoluble purple formazan . This conversion is an indicator of cell viability and is used to assess the redox potential of the cells .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the cellular respiration pathway . The conversion of MTT to formazan in the mitochondria is a part of the cellular respiration process. The amount of formazan produced is directly proportional to the number of actively respiring cells .
Pharmacokinetics
The conversion of mtt to formazan within cells suggests that the compound is able to penetrate cell membranes and interact with intracellular components .
Result of Action
The result of the compound’s action is the production of formazan, which is an indicator of cell viability . The amount of formazan produced correlates with the number of actively respiring cells, providing a measure of cell viability .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark environment . Additionally, the compound is soluble in DMSO , suggesting that the presence of certain solvents can affect its solubility and potentially its bioavailability
Eigenschaften
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-4-6-14(20-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYHWQDAOCIZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)
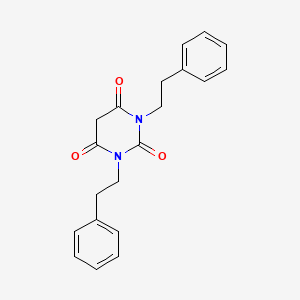
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)
![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)
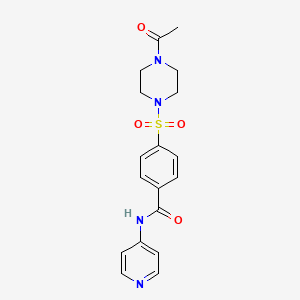
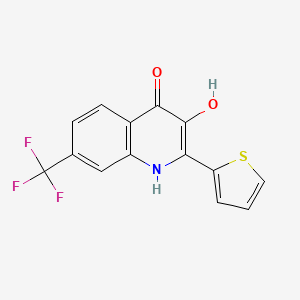

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)
